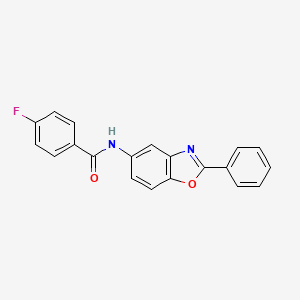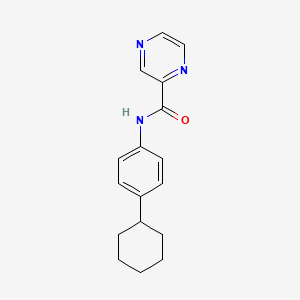![molecular formula C15H19BrN2O2 B5800415 N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, a bromophenyl group, and an amino-oxoethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The bromophenyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .作用机制
Sorafenib works by inhibiting the activity of multiple kinases that are involved in the growth and spread of cancer cells. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, Sorafenib reduces the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of multiple kinases, which leads to a reduction in the growth and spread of cancer cells. Sorafenib has also been shown to inhibit the production of cytokines and growth factors that are involved in the progression and spread of cancer.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It is a targeted therapy that is designed to inhibit specific signaling pathways, which means that it may not be effective for all types of cancer. Additionally, Sorafenib has been shown to have some toxic side effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the research and development of Sorafenib. One area of research is the development of new targeted therapies that can be used in combination with Sorafenib to improve its efficacy. Another area of research is the identification of new signaling pathways that are involved in the progression and spread of cancer, which could be targeted by Sorafenib or other drugs. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other types of cancer, such as lung and breast cancer.
合成方法
The synthesis of Sorafenib involves the reaction of 4-bromophenylamine with 2,2-dimethyl-3-oxopentanoic acid to form the intermediate 2-(4-bromophenylamino)-2-methylpropionic acid. This intermediate is then reacted with cyclohexyl isocyanate to form the final product, N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide.
科学研究应用
Sorafenib has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways that are involved in the progression and spread of cancer. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, as well as the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
安全和危害
属性
IUPAC Name |
N-[2-(4-bromoanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-6-8-13(9-7-12)18-14(19)10-17-15(20)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFMNZSJZSPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)